H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH
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Overview
Description
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This peptide is a fragment of the larger dynorphin A peptide, which is known for its role in the modulation of pain and other physiological functions through its interaction with kappa opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while substitution reactions can yield peptide analogs with modified amino acid sequences .
Scientific Research Applications
H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological functions through kappa opioid receptors.
Medicine: Explored for potential therapeutic applications in pain management and other conditions involving the opioid system.
Mechanism of Action
H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH exerts its effects primarily through its interaction with kappa opioid receptors. The binding of this peptide to the receptor induces conformational changes that activate intracellular signaling pathways, leading to the modulation of pain and other physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
Comparison with Similar Compounds
Similar Compounds
Leucine Enkephalin: Another opioid peptide with a similar structure but different receptor affinity and physiological effects.
Methionine Enkephalin: Similar to leucine enkephalin but with a methionine residue instead of leucine.
Dynorphin A (1-13): A longer fragment of dynorphin A with additional amino acid residues.
Uniqueness
H-Tyr-gly-gly-phe-leu-arg-arg-ile-OH is unique due to its specific sequence and its high affinity for kappa opioid receptors. This specificity makes it a valuable tool for studying the kappa opioid system and its role in pain modulation and other physiological processes .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLGMBDXVBPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N14O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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